2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid
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Overview
Description
2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid is an organic compound characterized by the presence of a cyclooctene ring attached to an acetic acid moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid typically involves the reaction of cyclooct-3-en-1-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the alcohol and the chloroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as crystallization or distillation may be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclooctene ring to a cyclooctane ring.
Substitution: The ether linkage can be targeted for substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of cyclooct-3-en-1-one or cyclooct-3-en-1-carboxylic acid.
Reduction: Formation of 2-[(cyclooctyl)oxy]acetic acid.
Substitution: Formation of various ether derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The cyclooctene ring and ether linkage may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclooct-3-en-1-ol: A precursor in the synthesis of 2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid.
Cyclooct-3-en-1-carboxylic acid: A structurally related compound with a carboxylic acid group directly attached to the cyclooctene ring.
2-[(Cyclooctyl)oxy]acetic acid: A reduced form of the compound with a cyclooctane ring.
Uniqueness
This compound is unique due to the presence of both a cyclooctene ring and an ether linkage, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-10(12)8-13-9-6-4-2-1-3-5-7-9/h2,4,9H,1,3,5-8H2,(H,11,12)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKQIAOCUVYXFZ-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC=CC1)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C/C=C/C1)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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